4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide
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Overview
Description
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzamide structure, along with a pyridinyl and ethenyl substituent
Preparation Methods
The synthesis of 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the ethenyl group.
Substitution: The methoxy and pyridinyl groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide include other benzamide derivatives with varying substituents. These compounds may exhibit different biological activities and chemical properties. For instance:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.
4-Methoxy-N-{4-(2-pyrimidinylsulfamoyl)phenyl}benzamide: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
58754-27-1 |
---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(1-pyridin-2-ylethenyl)phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O2/c1-15(19-8-5-6-14-22-19)18-7-3-4-9-20(18)23-21(24)16-10-12-17(25-2)13-11-16/h3-14H,1H2,2H3,(H,23,24) |
InChI Key |
DLSMPCZBWXYGJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=C)C3=CC=CC=N3 |
Origin of Product |
United States |
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